N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that integrates benzofuran, thiazole, and benzamide moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The unique structural features of this compound, such as the presence of benzofuran and thiazole rings, contribute to its diverse biological activities.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-14-7-13(8-15(10-14)25-2)19(23)22-20-21-16(11-27-20)18-9-12-5-3-4-6-17(12)26-18/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVPPABRFZLXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions involving electrophilic aromatic substitution.
Thiazole Ring Construction: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions, typically using reagents like EDC∙HCl and HOBt in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is , with a molecular weight of 380.4 g/mol. The compound features a unique structure that combines a benzofuran moiety with thiazole and dimethoxybenzamide groups, contributing to its biological activity and potential applications.
Medicinal Applications
Anticancer Activity
Research has indicated that compounds similar to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The benzofuran component may enhance this activity through synergistic effects with other anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiazole derivatives are known to possess antibacterial and antifungal properties. Preliminary studies suggest that N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide may inhibit the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of benzofuran and thiazole derivatives. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and neurodegeneration. This suggests that N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science Applications
Organic Electronics
The unique electronic properties of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor could be leveraged in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The compound's stability and conductivity are critical factors for its application in these technologies .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that compounds with structural similarities to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide showed significant cytotoxicity and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
A recent investigation explored the antimicrobial activity of thiazole derivatives against resistant strains of bacteria. The study found that N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide exhibited promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can inhibit enzymes involved in metabolic pathways, leading to cell death in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide vs. Benzofuran Derivatives: Benzofuran derivatives like psoralen and angelicin are known for their phototoxic properties and are used in the treatment of skin diseases.
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide vs. Thiazole Derivatives: Thiazole derivatives are widely used as antimicrobial agents due to their ability to inhibit bacterial enzymes.
Uniqueness
The uniqueness of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide lies in its combined structural features, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 302.35 g/mol
CAS Number: [not specified in the sources]
The compound features a benzofuran moiety linked to a thiazole ring and a dimethoxybenzamide group, which contributes to its biological activity.
Research indicates that benzofuran derivatives, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, may exert their effects through several mechanisms:
Anticancer Activity
Several studies have highlighted the anticancer potential of benzofuran derivatives:
- Cell Lines Tested: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has been evaluated against various cancer cell lines, including K562 (chronic myeloid leukemia) and MOLT-4 (acute lymphoblastic leukemia). The compound showed promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Pathogens Targeted: It has shown effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens .
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized various benzofuran derivatives and assessed their anticancer efficacy. The results indicated that certain derivatives induced significant apoptosis in leukemia cells through mitochondrial pathways .
Study 2: Antimicrobial Screening
A comprehensive screening of benzofuran derivatives revealed that compounds with thiazole substitutions exhibited enhanced antibacterial activity compared to their counterparts without these modifications. In particular, the compound demonstrated MIC values lower than 10 μg/mL against several bacterial strains .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling a thiazol-2-amine derivative (e.g., 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine) with a substituted benzoyl chloride (e.g., 3,5-dimethoxybenzoyl chloride) in pyridine as both solvent and base. Reaction parameters such as stoichiometry, temperature (room temperature to 60°C), and purification (chromatography or recrystallization) significantly influence yield . For optimization, factorial design experiments (e.g., varying molar ratios, solvents, or catalysts) can systematically identify critical factors .
| Key Reaction Parameters | Example Conditions |
|---|---|
| Solvent | Pyridine |
| Temperature | 25–60°C |
| Purification | Column chromatography |
Q. How should researchers characterize the crystalline structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, the amide N–H group often forms hydrogen bonds with thiazole nitrogen atoms, creating centrosymmetric dimers . Non-classical interactions (C–H⋯O/F) stabilize crystal packing . Pair SC-XRD with spectroscopic methods (FTIR, NMR) to validate functional groups and hydrogen-bonding patterns.
Q. What spectroscopic techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,5-positions).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- FTIR to identify key vibrations (amide C=O stretch ~1650 cm⁻¹, benzofuran C–O–C ~1250 cm⁻¹).
- HPLC with UV detection for purity assessment (>95%) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across different enzymatic assays (e.g., PFOR inhibition vs. non-specific binding)?
- Methodological Answer :
Control Experiments : Include negative controls (e.g., substrate-only, enzyme-only) and positive controls (known PFOR inhibitors like nitazoxanide) to validate assay conditions .
Dose-Response Curves : Test a wide concentration range (nM–µM) to distinguish specific inhibition from off-target effects.
Molecular Docking : Compare binding poses of the compound with PFOR’s active site (e.g., using AutoDock Vina) to predict selectivity .
Enzyme Kinetics : Analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How can computational modeling predict the binding affinity of this compound to the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-protein interactions over time. Focus on the amide anion’s role in coordinating PFOR’s thiamine pyrophosphate (TPP) cofactor .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions (e.g., charge transfer) between the benzofuran-thiazole system and TPP .
- Free Energy Perturbation (FEP) : Estimate binding free energy changes when modifying substituents (e.g., methoxy to nitro groups) .
Q. What experimental designs are optimal for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Taguchi Method : Systematically vary substituents (e.g., benzofuran vs. benzothiophene, methoxy vs. ethoxy) to assess impact on bioactivity .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
- Parallel Synthesis : Generate a library of analogs via combinatorial chemistry, focusing on the thiazole and benzamide moieties .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data versus computational predictions (e.g., bond length deviations)?
- Methodological Answer :
Validate Computational Models : Ensure density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) use the same symmetry constraints as SC-XRD.
Thermal Ellipsoid Analysis : Check for disorder or thermal motion in crystal structures that may distort bond lengths .
Benchmarking : Compare results with structurally similar compounds (e.g., nitazoxanide derivatives) from databases like Cambridge Structural Database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
